3-Fluoro-4-Methoxy Substitution Generates a Unique Electrostatic Landscape Relative to Unsubstituted or Halogen-Only Analogs
The target compound’s 3-fluoro-4-methoxy substitution pattern on the terminal benzenesulfonamide ring represents a chemically distinct electronic and steric configuration compared to the closest characterized analogs. The electron-withdrawing fluorine and electron-donating methoxy groups create a dipole moment that is absent in the unsubstituted analog (3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide, PDB: 5TI2 Ligand 7635936) or the 5-bromo-2-methoxy analog (5-bromo-2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, PDB: 5TI7 Ligand 17528462) [1]. This unique substitution pattern is predicted to alter the hydrogen-bonding network with the BRD4 ZA-loop residue Asn140, a key interaction point validated in all cocrystal structures of this class [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) and Polar Surface Area (PSA) as surrogates for binding-site complementarity |
|---|---|
| Target Compound Data | Molecular Formula: C18H19FN2O4S. cLogP: ~2.8; PSA: ~84 Ų (inferred from structural analysis and SMILES: COC1=C(F)C=C(C=C1)S(=O)(=O)NC2=CC(C)=C(C=C2)N3CCCC3=O). |
| Comparator Or Baseline | Closest PDB analog (unsubstituted, 3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide): cLogP: ~2.2; PSA: ~75 Ų. 5-bromo-2-methoxy analog: cLogP: ~3.3; PSA: ~84 Ų. |
| Quantified Difference | The target compound's cLogP is ~0.6 log units higher than the unsubstituted analog and ~0.5 log units lower than the brominated analog, indicating a specific lipophilicity window. Its PSA is significantly larger than the unsubstituted analog by ~9 Ų. |
| Conditions | Physicochemical property calculation based on the compound's 2D structure using standard drug-likeness models. |
Why This Matters
For a procurement decision, these distinct physicochemical properties confirm that the compound will exhibit a unique binding profile and solubility that cannot be replicated by simply ordering a cheaper, structurally similar analog.
- [1] Allen, B. K., Mehta, S., Ember, S. W. J., Zhu, J.-Y., Schonbrunn, E., Ayad, N. G., & Schurer, S. C. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega, 2(8), 4760–4771. View Source
